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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of BI-1808, a first-in-class antagonistic antibody
targeting Tumor Necrosis Factor Receptor 2 (TNFR2), with other emerging alternatives in the
field of cancer immunotherapy. The information presented is supported by preclinical and
clinical experimental data to aid in the validation of its specificity and potential therapeutic
efficacy.

Introduction to BI-1808

BI-1808 is a human IgG1 monoclonal antibody designed to specifically target and block the
interaction of TNF-alpha (TNF-a) with TNFR2.[1][2][3] This mechanism of action is intended to
deplete regulatory T cells (Tregs) within the tumor microenvironment and promote the
expansion and activation of CD8+ effector T cells, thereby enhancing the anti-tumor immune
response.[1][3][4] BI-1808 is currently being evaluated in a Phase 1/2a clinical trial
(NCT04752826) as a monotherapy and in combination with the anti-PD-1 antibody
pembrolizumab for the treatment of various advanced malignancies.[1][2][3][5][6][7][8][9]

Comparative Analysis of TNFR2 Antagonists

The therapeutic landscape of TNFR2-targeted therapies is expanding. This section compares
BI-1808 with another notable TNFR2 antagonist, APX601, based on available preclinical data.
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Feature

BI-1808

APX601

Mechanism of Action

Antagonistic anti-TNFR2
antibody, blocks TNF-a
binding, FcyR-dependent Treg
depletion.[1][4]

Antagonistic anti-TNFR2
antibody, blocks TNF-a
binding, induces antibody-
dependent cell-mediated
cytotoxicity (ADCC) and
phagocytosis (ADCP) of Tregs.

Binding Affinity (Kd)

Data not publicly available.

~47 pM to human TNFR2.

In vitro Activity

Induces Treg depletion and
enhances CD8+ T cell

activation.[4]

Potent antagonist of TNF-
0a/TNFR2 interaction (IC50:
~0.149 nM); induces ADCC
(EC50: ~1.14 nM) and ADCP
(EC50: ~0.71 nM).

Clinical Development

Phase 1/2a clinical trial
(NCT04752826) ongoing.[1][2]
(3151617181l

Preclinical development.

Clinical Efficacy of BI-1808 (NCT04752826)

The ongoing Phase 1/2a clinical trial is assessing the safety and efficacy of BI-1808 in patients

with advanced solid tumors. The following table summarizes key reported outcomes.
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Objective Disease v
e
Indication Treatment Response Control Rate & .
Observations
Rate (ORR) (DCR)
) The PR was
1 Partial _
) ) ) ) observed in a
Various Solid Response (PR) 6 patients with )
) heavily
Tumors BI-1808 out of 20 Stable Disease
pretreated
(Monotherapy) evaluable (SD) .
) metastatic GIST
patients ,
patient.[1]
Cutaneous T-Cell 3 PRsand 1SD All patients had
Lymphoma out of 4 previously failed
BI-1808 Not reported
(CTCL) evaluable standard
(Monotherapy) patients treatments.
One dose-
Advanced 1SDoutof4 limiting toxicity
Malignancies BI-1808 + evaluable (colitis) was

(Combination

Therapy)

Pembrolizumab

patients at 225

mg dose

Not reported

observed in the
225 mg cohort.

[1]

Experimental Protocols

Detailed experimental protocols are crucial for the validation and replication of scientific

findings. Below are generalized protocols for key assays used in the evaluation of BI-1808's

activity.

In Vitro Treg Suppression Assay

This assay evaluates the ability of a therapeutic agent to inhibit the suppressive function of

regulatory T cells (Tregs) on effector T cell proliferation.

Objective: To determine if BI-1808 can reverse Treg-mediated suppression of conventional T

cell (Tconv) proliferation.

Methodology:
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Cell Isolation: Isolate CD4+CD25+ Tregs and CD4+CD25- Tconvs from peripheral blood
mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

Cell Labeling: Label Tconvs with a proliferation dye such as carboxyfluorescein succinimidyl
ester (CFSE) or CellTrace Violet.[10][11][12][13][14]

Co-culture: Co-culture labeled Tconvs with Tregs at various ratios (e.g., 1:1, 1:2, 1:4
Treg:Tconv) in the presence of T-cell receptor (TCR) stimulation (e.g., anti-CD3/CD28 beads
or soluble antibodies). A control group of Tconvs is cultured without Tregs to establish
baseline proliferation.[10][11]

Treatment: Add BI-1808 or a control antibody to the co-cultures at varying concentrations.

Proliferation Analysis: After a 3-5 day incubation period, assess Tconv proliferation by flow
cytometry. The dilution of the proliferation dye corresponds to the extent of cell division.[10]
[11][12][13]

Data Interpretation: A reversal of Treg suppression is indicated by an increase in Tconv
proliferation in the presence of BI-1808 compared to the control antibody.

Flow Cytometry for Immune Cell Phenotyping

Flow cytometry is used to identify and quantify different immune cell populations based on the
expression of specific cell surface and intracellular markers.

Objective: To quantify the depletion of Tregs (CD4+FoxP3+) and the expansion of CD8+ T cells
in response to BI-1808 treatment.

Methodology:

o Sample Preparation: Obtain peripheral blood or tumor biopsy samples from patients before
and after treatment with BI-1808. Process samples to obtain a single-cell suspension.

o Antibody Staining: Incubate the cells with a cocktail of fluorescently labeled antibodies
targeting specific cell surface markers (e.g., CD3, CD4, CD8, CD25) and, following fixation
and permeabilization, intracellular markers (e.g., FoxP3, Ki67).[15]
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» Data Acquisition: Analyze the stained cells using a flow cytometer, which measures the
fluorescence intensity of each cell.

o Gating Strategy: Use a sequential gating strategy to identify specific cell populations. For
example, first gate on lymphocytes, then on CD3+ T cells, followed by CD4+ and CD8+ T
cell subsets. Within the CD4+ population, identify Tregs as CD25+FoxP3+.[15]

o Data Analysis: Quantify the percentage and absolute number of each cell population before
and after treatment to assess the effect of BI-1808. An increase in the CD8+/Treg ratio is
indicative of a positive anti-tumor immune response.[4]

Visualizing the Molecular and Experimental
Landscape

To further elucidate the mechanisms and workflows associated with BI-1808, the following
diagrams are provided.
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TNFR2 Signaling Pathway and BI-1808 Mechanism of Action
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Caption: BI-1808 blocks TNF-a binding to TNFR2 on Tregs, leading to their depletion and
enhanced CD8+ T cell-mediated anti-tumor immunity.
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Experimental Workflow for BI-1808 Specificity Validation
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Caption: Workflow for assessing BI-1808's impact on Treg function and immune cell
populations.

Conclusion

BI-1808 demonstrates a specific mechanism of action by targeting TNFR2, leading to the
depletion of immunosuppressive Tregs and the enhancement of anti-tumor T cell responses.
Early clinical data shows promising signs of activity, particularly in heavily pretreated patient
populations. Further investigation and direct comparative studies with other TNFR2 antagonists
and immunotherapies will be crucial in fully defining its therapeutic potential and specificity. The
provided experimental frameworks offer a basis for researchers to independently validate and
build upon these findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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